4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Overview
Description
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The study of the crystal structure and spectral characteristics of pyrimidine derivatives, closely related to 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, has been a focus in research. Investigations using X-ray diffraction and IR spectroscopy have been conducted to understand the molecular and crystal structures of these compounds (Koval’chukova et al., 2004).
Nonlinear Optical Properties
Research on pyrimidine derivatives, including those similar to this compound, has revealed significant applications in the field of nonlinear optics (NLO). Studies using density functional theory (DFT) have explored the structural parameters and NLO properties of these compounds, highlighting their potential in optoelectronics and high-tech applications (Hussain et al., 2020).
Anticancer Potential
The synthesis and evaluation of pyrimidine scaffolds, structurally similar to this compound, have shown promising results in anticancer research. These compounds have exhibited notable growth inhibition in leukemia cancer cells, suggesting their potential as chemotherapeutic agents (Pandya et al., 2020).
Biological Activity in Agriculture
Studies have also focused on the biological activity of pyrimidine derivatives in the agricultural sector. For instance, certain compounds have shown a pronounced plant growth-stimulating effect, indicating their utility in enhancing agricultural productivity (Pivazyan et al., 2019).
Drug Metabolism and Pharmacology
Research into modifying the structure of imidazo[1,2-a]pyrimidine, a compound related to this compound, has been conducted to reduce metabolism mediated by aldehyde oxidase. This has implications for drug discovery, where modifying molecular structures can impact drug efficacy and metabolism (Linton et al., 2011).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
It’s known that pyrimidine derivatives can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The presence of the chloro, methyl, and pyridin-3-yloxy groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including nucleic acid synthesis and signal transduction
Pharmacokinetics
The compound’s molecular weight (23567 g/mol) and its lipophilic and polar groups suggest it may have reasonable bioavailability . The compound is a solid at room temperature and is stable in an inert atmosphere at 2-8°C .
Result of Action
Given the compound’s structural features, it may interact with various cellular targets, leading to changes in cellular function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . The compound is stable in an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
4-chloro-5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-10(12)14-6-15-11(7)16-9-4-3-5-13-8(9)2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKKQWWYTQOOHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)OC2=C(N=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704843 | |
Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930093-72-4 | |
Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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